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Misoprostol Acid D5

Cat. No.: B564954
M. Wt: 373.5 g/mol
InChI Key: CNWGPXZGIIOYDL-CTASGXJISA-N
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Description

Significance of Stable Isotope Labeling in Quantitative Chemical Biology Research

The use of stable isotope-labeled compounds has become a cornerstone of quantitative chemical biology. diagnosticsworldnews.com By introducing a "heavy" version of a molecule into a biological system, researchers can accurately trace its metabolic fate, quantify its concentration in complex mixtures, and study the dynamics of metabolic networks. pharmiweb.comnih.gov This approach provides a level of precision and accuracy that is often unattainable with other methods. clearsynth.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance in a sample. wikipedia.orgbritannica.com The principle involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. wikipedia.orgosti.gov This labeled standard mixes with the naturally occurring (unlabeled) analyte in the sample. britannica.com

After extraction and processing, the sample is analyzed by mass spectrometry. The instrument measures the ratio of the labeled to the unlabeled analyte. osti.gov Because the amount of the labeled standard added is known, this ratio can be used to calculate the exact concentration of the unlabeled analyte in the original sample. wikipedia.org This method is highly accurate because the labeled internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any losses or variations that may occur. nih.gov In drug metabolism and pharmacokinetics (DMPK) studies, IDMS is crucial for accurately determining the concentration of drugs and their metabolites in biological fluids like plasma and urine. nih.gov

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are frequently used as internal standards in bioanalytical assays. clearsynth.com Their key advantages include:

Co-elution with the Analyte : In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard typically co-elutes with the unlabeled analyte. kcasbio.com This is critical because it ensures that both the analyte and the standard are subjected to the same matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. kcasbio.comresearchgate.net By co-eluting, the internal standard accurately reflects and compensates for these effects. kcasbio.com

Similar Physicochemical Properties : Deuterated standards have nearly identical chemical and physical properties to the analyte. biopharmaservices.com This means they behave similarly during sample extraction, cleanup, and chromatographic separation, which minimizes variability and improves the precision and accuracy of the measurement. researchgate.net

Mass Difference : The mass difference between the deuterated standard and the analyte allows them to be clearly distinguished by the mass spectrometer, enabling precise and independent measurement of each. clearsynth.com

While highly effective, it is important to note that in some cases, deuterium-labeled compounds can exhibit slightly different chromatographic retention times or recoveries compared to the unlabeled analyte. researchgate.netnih.gov

The use of internal standards in bioanalysis has evolved significantly, driven by the need for robust and reliable data for regulatory submissions to bodies like the Food and Drug Administration (FDA). researchgate.net In the early days of bioanalysis, structural analogs were often used as internal standards. However, these compounds could have different physicochemical properties, leading to potential inaccuracies. nih.gov

The advent and increasing accessibility of stable isotope-labeled compounds, particularly deuterated and ¹³C-labeled versions of the analyte, revolutionized the field. biopharmaservices.com Regulatory agencies have recognized the superiority of stable isotope-labeled internal standards (SIL-IS) for LC-MS-based assays. kcasbio.com The European Medicines Agency (EMA), for instance, has noted that a vast majority of bioanalytical method submissions incorporate SIL-IS. kcasbio.com The use of a SIL-IS is now considered best practice in regulated bioanalysis to ensure the highest quality data for pharmacokinetic and toxicokinetic studies. nih.govtandfonline.com

Overview of Misoprostol (B33685) Acid D5 as a Key Deuterated Analog for Research

Misoprostol Acid D5 is a deuterated form of Misoprostol Acid, the active metabolite of the drug Misoprostol. medchemexpress.comglpbio.com Misoprostol itself is a synthetic analog of prostaglandin (B15479496) E1. nih.govnih.gov After oral administration, Misoprostol is rapidly and extensively converted into Misoprostol Acid through de-esterification. nih.govmedcraveonline.com

This compound is specifically labeled with five deuterium atoms. caymanchem.com Its chemical name is 7-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-(methyl-d3)oct-1-en-1-yl-5,5-d2)-5-oxocyclopentyl)heptanoic acid. synzeal.comcleanchemlab.com The deuterium atoms are strategically placed on the molecule to ensure stability and prevent exchange with hydrogen atoms during analytical procedures.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₁H₃₁D₅O₅
Molecular Weight 373.5 g/mol
CAS Number 1337917-44-8
Appearance A solution in methyl acetate (B1210297)
Purity ≥99% deuterated forms (d₁-d₅)

Data sourced from Cayman Chemical. caymanchem.com

The primary function of this compound is to serve as an internal standard for the precise quantification of Misoprostol Acid in biological samples, such as plasma, serum, and whole blood. caymanchem.comveeprho.comresearchgate.net Given that Misoprostol is rapidly metabolized to Misoprostol Acid, accurately measuring the concentration of this active metabolite is essential for pharmacokinetic studies. nih.govnih.gov

In a typical bioanalytical method, such as LC-MS/MS, a known amount of this compound is added to the biological sample containing the unlabeled Misoprostol Acid. nih.govresearchgate.net The deuterated standard allows for the application of isotope dilution mass spectrometry, ensuring high accuracy and precision in determining the concentration of the active metabolite. nih.govveeprho.com This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Misoprostol. The use of this compound helps to correct for variability during sample preparation and analysis, leading to reliable and robust data for clinical and forensic research. nih.govnih.govlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O5 B564954 Misoprostol Acid D5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1/i2D3,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWGPXZGIIOYDL-CTASGXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(C([2H])([2H])CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of Misoprostol Acid D5 for Research Purity and Application

Methodologies for Deuterium (B1214612) Incorporation and Isotopic Labeling

The synthesis of Misoprostol (B33685) Acid D5 involves the specific incorporation of five deuterium atoms into the molecular structure of Misoprostol Acid. The precise placement of these labels is crucial for its function as an internal standard. The chemical name, 7-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-(methyl-d3)oct-1-en-1-yl-5,5-d2)-5-oxocyclopentyl)heptanoic acid, reveals the exact locations of deuterium incorporation: three deuterium atoms replace the hydrogens on the methyl group at position 16, and two deuterium atoms replace the hydrogens at position 5 on the cyclopentyl ring. synzeal.com

The synthetic strategies for creating this labeled compound are based on established methods for prostaglandin (B15479496) synthesis, such as those involving organo-copper compounds and cuprate (B13416276) coupling reactions. google.comgoogle.com To achieve the desired deuteration, the synthesis would employ starting materials or reagents that are already enriched with deuterium at the specific positions. For instance, a deuterated methyl group (CD3) would be introduced as part of the side chain, and precursors to the cyclopentanone (B42830) ring would be synthesized to contain deuterium at the C-5 position. This targeted approach ensures the production of a high-purity labeled standard with a mass shift that is distinct from the unlabeled analyte, which is essential for its use in mass spectrometry-based assays.

Analytical Purity and Isotopic Enrichment Assessment for Research Standards

The utility of Misoprostol Acid D5 as an internal standard is fundamentally dependent on its high chemical and isotopic purity. Research standards are typically specified with a chemical purity of ≥98% and an isotopic enrichment where deuterated forms (d1-d5) constitute ≥99% of the material, with the unlabeled (d0) form being ≤1%. caymanchem.com

The assessment of this purity is a multi-step process employing sophisticated analytical techniques. High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and determine the degree of deuterium incorporation by analyzing the isotopic distribution of the molecular ion cluster. rsc.org Tandem mass spectrometry (LC-MS/MS) is a cornerstone method for both validating the standard and its subsequent use in quantitative assays. koreascience.krresearchgate.net In this technique, specific precursor-to-product ion transitions are monitored. For Misoprostol Acid, the transition m/z 367→249 is often used, while for this compound, the corresponding mass-shifted transition of m/z 372→249 is monitored, confirming the presence and stability of the deuterium label. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides confirmation of the structural integrity and the precise location of the deuterium atoms within the molecule. rsc.org The absence of proton signals at the deuterated positions in the ¹H NMR spectrum serves as direct evidence of successful and specific labeling.

The suitability of this compound as an internal standard is confirmed through rigorous method validation in the target biological matrix, such as human plasma. koreascience.krresearchgate.net These validation studies establish key performance characteristics, demonstrating the reliability of the standard in a quantitative setting.

Validation Parameters for LC-MS/MS Methods Using this compound
ParameterReported Value/RangeTechniqueReference
Linearity Range10 - 3000 pg/mLLC-MS/MS koreascience.krresearchgate.net
Lower Limit of Quantification (LLOQ)10.0 pg/mLLC-MS/MS researchgate.net
Intra-day Precision (RSD)< 8.3%LC-MS/MS researchgate.net
Inter-day Precision (RSD)< 8.3%LC-MS/MS researchgate.net
Accuracy (Relative Error)-0.5% to 1.2%LC-MS/MS researchgate.net

Stability and Storage Considerations for Maintaining Analytical Integrity

Maintaining the analytical integrity of this compound requires strict adherence to appropriate stability and storage protocols. The parent compound, Misoprostol, is known to be chemically unstable, particularly at room temperature. nih.gov Its degradation is primarily driven by exposure to water and humidity, which catalyzes dehydration and isomerization reactions to form inactive products such as type A, type B, and 8-epimer misoprostol. ghsupplychain.orgnih.gov

Given the inherent instability of the core molecular structure, this compound necessitates controlled storage conditions to prevent degradation and preserve its purity as a research standard. The recommended storage condition for this compound is at -20°C. caymanchem.comcaymanchem.com When stored properly at this temperature, the compound is reported to be stable for at least two years. caymanchem.comcaymanchem.comcaymanchem.com

For laboratory use, this compound is often supplied as a solution in an organic solvent, such as methyl acetate (B1210297). caymanchem.com This mitigates issues related to handling a small mass of material and protects it from atmospheric moisture. It is critical to store the standard in tightly sealed containers to prevent solvent evaporation and exposure to humidity. Any deviation from these storage conditions, such as prolonged exposure to room temperature or moisture, can compromise the integrity of the standard, leading to inaccurate results in quantitative analyses. nih.govnih.gov

Advanced Analytical Methodologies Employing Misoprostol Acid D5

Sample Preparation Strategies Utilizing Misoprostol (B33685) Acid D5 as an Internal Standard

Solid Phase Extraction (SPE) Techniques for Biological Matriceslgcstandards.commedchemexpress.eumedcraveonline.comempyrealpublishinghouse.com

Solid Phase Extraction (SPE) is a widely adopted technique for the clean-up and concentration of misoprostol acid from complex biological samples such as plasma, serum, and whole blood nih.govwaters.comresearchgate.netsynzeal.com. Common SPE approaches involve the use of hydrophilic-lipophilic balance (HLB) cartridges. For instance, plasma samples are often diluted with an aqueous buffer and loaded onto a pre-conditioned Oasis MAX cartridge. Subsequent washing steps with aqueous buffer and organic solvents remove more polar and non-polar interferences, respectively. The analytes are then eluted using an acidic organic solvent waters.com. Another method describes the use of HLB cartridges for serum samples, involving preconditioning with a water:methanol (B129727) solution, washing with a water:methanol solution, and elution with methanol synzeal.com. These SPE methods are designed to achieve high recovery rates and minimize matrix effects, ensuring the integrity of the subsequent LC-MS/MS analysis nih.govwaters.comsynzeal.com.

Liquid-Liquid Extraction (LLE) Approacheslgcstandards.commedcraveonline.comempyrealpublishinghouse.com

Liquid-Liquid Extraction (LLE) offers an alternative or complementary sample preparation strategy for misoprostol acid. Simple and fast LLE procedures have been reported, often utilizing ethyl acetate (B1210297) at a specific pH (e.g., pH 9) for biological samples like blood researchgate.netresearchgate.net. The organic phase containing the extracted analytes is then evaporated and reconstituted in a mobile phase for analysis researchgate.netresearchgate.net. Automated LLE systems have also been employed for plasma samples, contributing to method efficiency and robustness celerion.com. LLE methods are valued for their ability to achieve high extraction efficiency and are often integrated into workflows for bioanalytical assays researchgate.netnih.govcelerion.com.

Protein Precipitation and Other Matrix Clean-up Proceduresscribd.com

Protein precipitation is a straightforward method for initial clean-up, typically involving the addition of a precipitating agent like methanol or acetonitrile (B52724) to biological samples, followed by centrifugation to remove precipitated proteins nih.gov. While less selective than SPE or LLE, protein precipitation can be a rapid first step, particularly for samples with lower analyte concentrations or when coupled with subsequent clean-up steps. Other matrix clean-up procedures might involve specific washing steps within SPE or LLE protocols to further reduce interfering substances from the biological matrix waters.comsynzeal.com.

Method Development and Validation Principles for Bioanalytical Assays Incorporating Misoprostol Acid D5researchgate.netlgcstandards.commedchemexpress.commedchemexpress.eumedcraveonline.comempyrealpublishinghouse.com

The validation of bioanalytical methods for misoprostol acid, utilizing misoprostol acid D5 as an internal standard, adheres to established guidelines to ensure accuracy, precision, selectivity, and sensitivity. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), and precision and accuracy.

Assessment of Linearity and Calibration Rangecelerion.comresearchgate.netlgcstandards.commedchemexpress.commedchemexpress.commedchemexpress.eumedcraveonline.comempyrealpublishinghouse.com

The linearity of the assay is established by analyzing a series of calibration standards prepared at different concentrations. A linear relationship between the analyte concentration and the instrument response (typically the peak area ratio of the analyte to the internal standard) is crucial. Various studies have reported linearity for misoprostol acid over a wide range of concentrations, often exceeding a coefficient of determination (R²) of 0.99.

Matrix TypeConcentration RangeCoefficient of Determination (R²)Reference
Plasma0.1 – 10 µg/mL> 0.997 researchgate.netresearchgate.netnih.gov
Plasma10.0 – 3000 pg/mL> 0.99 nih.gov
Whole Blood25 – 2000 ng/LNot specified nih.govresearchgate.net
Plasma5 – 500 pg/mL> 0.99 waters.comwaters.com
Whole Blood50 – 20,000 pg/mL> 0.999 nih.gov
Plasma2.5 – 1200 pg/mL> 0.998 researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)celerion.comresearchgate.netlgcstandards.commedchemexpress.commedcraveonline.comempyrealpublishinghouse.com

The sensitivity of the analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOQ represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Misoprostol acid assays using this compound have demonstrated high sensitivity, with LOQ values reported in the picogram per milliliter (pg/mL) or nanogram per liter (ng/L) range.

Matrix TypeLODLOQReference
Plasma25 pg/mL0.5 ng/mL researchgate.net
Blood25 pg/mL50 pg/mL researchgate.net
PlasmaNot specified2.5 pg/mL
AllNot specified0.1 µg/mL nih.gov
PlasmaNot specified10.0 pg/mL nih.gov
Whole Blood10 ng/L25 ng/L nih.govresearchgate.net
PlasmaNot specified5 pg/mL waters.comwaters.com
Blood25 pg/mL50 pg/mL nih.gov
PlasmaNot specified2.5 pg/mL researchgate.net

Evaluation of Precision (Intra-day and Inter-day Variability)celerion.comresearchgate.netlgcstandards.commedchemexpress.commedchemexpress.eumedcraveonline.comempyrealpublishinghouse.com

Precision refers to the agreement among individual measurements of the same sample, assessed as intra-day (within-run) and inter-day (between-run) variability, typically expressed as the coefficient of variation (CV). Accuracy, often expressed as percent relative error (%RE) or percent bias, measures the closeness of the measured value to the true value. Validation studies consistently report high precision and accuracy for methods employing this compound.

Precision (%CV)Accuracy (%RE)Sample Type / ConcentrationReference
Intra-day: ≤5.0%N/ANot specified researchgate.netresearchgate.netnih.gov
Inter-day: ≤5.0%N/ANot specified researchgate.netresearchgate.netnih.gov
Intra-day: 1.66%N/ANot specified
Inter-day: 1.66%N/ANot specified
Intra-day: ≤13.7%N/ANot specified researchgate.netnih.gov
Inter-day: ≤13.7%N/ANot specified researchgate.netnih.gov
Intra-assay: 4.0%-1.4%50 ng/L nih.govresearchgate.net
Inter-assay: 5.4%-2.8%50 ng/L nih.govresearchgate.net
Intra-assay: 5.5%-1.4%500 ng/L nih.govresearchgate.net
Inter-assay: 4.1%-2.8%500 ng/L nih.govresearchgate.net
Intra-day: <8.3%-0.5% to 1.2%25.0 pg/mL nih.gov
Inter-day: <8.3%-0.5% to 1.2%200 pg/mL nih.gov
-0.5% to 1.2%2700 pg/mL nih.gov
Precision: ExcellentAccuracy: Excellent5 – 500 pg/mL waters.comwaters.com

These validation parameters collectively demonstrate that analytical methods employing this compound as an internal standard are robust, sensitive, and reliable for the quantification of misoprostol acid in various biological matrices.

Compound Names:

this compound

Misoprostol Acid

Misoprostol

PGF2α-d4

Hydrochlorothiazide

13,14-Dihydro prostaglandin (B15479496) E1-d4

Investigation of Matrix Effects and Their Compensation by Deuterated Internal Standards

Matrix effects, which arise from co-eluting endogenous compounds in biological samples, can significantly influence the ionization efficiency of analytes in mass spectrometry, leading to either ion suppression or enhancement. This phenomenon can compromise the accuracy and reproducibility of quantitative analyses. Deuterated internal standards, such as this compound, are specifically employed to mitigate these effects. Due to their similar chemical structure and physicochemical properties to the analyte, deuterated standards behave identically during sample preparation and chromatographic separation. Crucially, they experience the same matrix-induced ionization variations as the analyte in the mass spectrometer.

Studies have reported varying degrees of matrix effects. In some analyses of whole blood using UHPLC-QqQ-MS/MS, matrix effects were quantified within the range of -11.7% to -4.9%, indicating a degree of ion suppression nih.govmdpi.com. Conversely, other UPLC-MS/MS methods applied to whole blood reported no significant matrix effect researchgate.netnih.gov. For human plasma, while one study noted that endogenous components are the primary cause of ion suppression effects during electrospray ionization, the use of this compound as an internal standard is standard practice for compensating these potential variations koreascience.kr. The recovery of analytes and internal standards in plasma has been reported to be high, with values around 100%, suggesting effective sample preparation and minimal losses, which indirectly supports the successful compensation of matrix effects by the internal standard koreascience.kr. The use of this compound ensures that any fluctuations in ionization efficiency due to the biological matrix are proportionally applied to both the analyte and the internal standard, thereby enabling accurate quantification.

Table 2: Recovery and Matrix Effects in Misoprostol Acid Analysis

Biological MatrixMethod/TechniqueRecovery (%)Matrix Effect (%)Internal StandardReference
Whole BloodUHPLC-QqQ-MS/MS88.3–95.1-11.7 to -4.9Misoprostol Acid-d5 nih.govmdpi.com
Whole BloodUPLC-MS/MS89 to 97Not significantNot specified (likely D5) researchgate.netnih.gov
Human PlasmaUPLC-MS/MS~100Ion suppression effects mentioned; compensation via IS assumedMisoprostol Acid-d5 koreascience.kr

Stability Studies of Analyte and Internal Standard in Biological Samples

Stability studies are fundamental to ensure that both the analyte (misoprostol acid) and the internal standard (this compound) remain chemically intact throughout the entire analytical workflow. This encompasses sample collection and storage, sample preparation, and the final measurement phase.

Applications of Misoprostol Acid D5 in Pharmacokinetic and Metabolic Research

Pharmacokinetic Characterization in Preclinical Models

Preclinical studies in animal models are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug. In the study of Misoprostol (B33685), research has been conducted in various laboratory animals, including rats and dogs, to characterize its pharmacokinetic profile. nih.gov These studies have shown that key metabolic and pharmacokinetic parameters in dogs are similar to those in humans. nih.gov For instance, like in humans, orally administered Misoprostol is rapidly and extensively converted to its pharmacologically active metabolite, Misoprostol Acid. nih.gov

In such preclinical evaluations, stable isotope-labeled internal standards like Misoprostol Acid D5 are critical for developing robust and reliable bioanalytical methods. The use of a deuterated standard, which has nearly identical chemical and physical properties to the analyte but a different mass, allows for precise quantification by correcting for variations during sample preparation and analysis. While early studies on Misoprostol metabolism in animals used radiolabelled compounds, modern research relies on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) where a stable isotope-labeled standard is the preferred choice. nih.gov Studies in rats have also been conducted to assess the drug's impact on metabolic enzymes, finding that Misoprostol neither inhibits nor induces drug-metabolizing enzymes in this model. nih.gov

Clinical Pharmacokinetic Profiling in Human Studies

This compound is extensively used as an internal standard in clinical studies to accurately profile the pharmacokinetics of Misoprostol Acid in humans.

The quantification of Misoprostol Acid in human plasma is challenging due to its very low concentrations, which are typically in the picogram per milliliter (pg/mL) range. mdpi.com To achieve the required sensitivity and selectivity, LC-MS/MS methods are commonly employed. nih.govresearchgate.net In these assays, this compound is added to the biological sample at a known concentration at the beginning of the sample preparation process. nih.govresearchgate.net

The standard procedure involves solid-phase extraction (SPE) to isolate the analyte and the internal standard from the complex plasma matrix, followed by chromatographic separation and detection by mass spectrometry. researchgate.net The mass spectrometer is set to monitor specific mass transitions for both Misoprostol Acid and this compound. researchgate.net Because this compound behaves almost identically to the non-labeled Misoprostol Acid during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally. By calculating the ratio of the response of the analyte to the internal standard, a highly accurate and precise measurement can be obtained. researchgate.net This methodology allows for a lower limit of quantification (LLOQ) as low as 5 to 25 pg/mL in human plasma, enabling detailed pharmacokinetic studies. nih.govfrontiersin.org This technique has also been adapted for other biological matrices, including whole blood and postmortem specimens. nih.gov

Accurate determination of pharmacokinetic parameters is essential for understanding a drug's behavior in the body. The use of this compound as an internal standard enables the reliable calculation of key parameters for Misoprostol Acid, such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (T1/2). researchgate.netnih.gov

Numerous clinical studies have characterized these parameters following different routes of administration of Misoprostol. For example, sublingual administration has been shown to result in a higher Cmax and a larger AUC compared to oral or vaginal administration, indicating greater systemic absorption. researchgate.netnih.gov The time to reach peak concentration (Tmax) is typically rapid, occurring around 30 minutes for oral and sublingual routes. nih.govmisoprostol.org The precise data generated in these studies are foundational for comparing the bioavailability of different administration routes and formulations. researchgate.netnih.gov

Administration RouteCmax (pg/mL)Tmax (min)AUC₀₋₃₆₀ (pg·h/mL)Source
Sublingual (400 µg) 574.8 ± 250.726.0 ± 11.5743.7 ± 291.2 researchgate.netnih.gov
Oral (400 µg) 287.6 ± 144.327.5 ± 14.8402.8 ± 151.6 researchgate.netnih.gov
Vaginal (400 µg) 125.2 ± 53.870-80433.7 ± 182.6 researchgate.netnih.govmisoprostol.org
Vaginal + Water (400 µg) 162.8 ± 57.1-649.3 ± 333.8 researchgate.netnih.gov

Data represents Mean ± Standard Deviation where available. Tmax for vaginal route is a range from text.

After administration, the prodrug Misoprostol undergoes rapid de-esterification to form the active metabolite, Misoprostol Acid. nih.govfrontiersin.org This metabolite is then further broken down in the body through processes of fatty acid oxidation, specifically beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to inactive dinor and tetranor acid metabolites. nih.gov

Stable isotope labeling is a powerful technique for elucidating metabolic pathways. researchgate.netdntb.gov.ua Incorporating deuterium (B1214612) atoms into a drug molecule, as in this compound, can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon is known as the "kinetic isotope effect." nih.gov By administering a mixture of labeled and unlabeled drug and analyzing the resulting metabolites, researchers can identify which positions on the molecule are most susceptible to metabolic attack. If the metabolism is slowed at the deuterated site, it can lead to an increase in metabolites formed through alternative pathways, a phenomenon known as "metabolic switching." nih.gov This allows for a more detailed mapping of the drug's biotransformation and can help identify all major and minor metabolites, which is a critical step in drug development and safety assessment. researchgate.net

Bioequivalence studies are conducted to compare the rate and extent of absorption of a generic drug product to its brand-name counterpart. frontiersin.org These studies are crucial for ensuring that generic formulations are therapeutically equivalent to the original drug. For Misoprostol, bioequivalence is assessed by measuring the concentration of its active metabolite, Misoprostol Acid, in the plasma of healthy volunteers over time. frontiersin.org

To ensure that the results of these comparative studies are accurate and valid, regulatory agencies require the use of validated bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is the industry standard for these methods. frontiersin.org It provides the necessary precision to detect small differences between formulations and ensures the integrity of the pharmacokinetic data. Studies comparing different tablet formulations of Misoprostol have successfully demonstrated bioequivalence by comparing the Cmax and AUC of Misoprostol Acid, with the reliability of these measurements underpinned by the use of this compound as the internal standard. frontiersin.org

Therapeutic Drug Monitoring (TDM) Research Facilitated by this compound

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in blood to adjust dosages for individual patients, optimizing efficacy while minimizing toxicity. While Misoprostol is not a drug that undergoes routine TDM in a clinical setting, TDM research is valuable for establishing the relationship between drug concentration and clinical effects (pharmacokinetic/pharmacodynamic or PK/PD modeling). mdpi.com

For a drug like Misoprostol, TDM research could investigate the correlation between plasma concentrations of Misoprostol Acid and specific therapeutic outcomes or the incidence of adverse effects. nih.gov Such research requires highly accurate and precise measurements of drug concentrations, particularly when concentrations are low or when the therapeutic window is narrow. The analytical methods developed for pharmacokinetic studies, which rely on this compound as an internal standard, are directly applicable to TDM research. researchgate.net By enabling the generation of high-quality concentration data, this compound facilitates research that can lead to a better understanding of the drug's concentration-effect relationship, potentially informing future dosing guidelines or identifying patient populations that may respond differently to the drug. nih.gov

Forensic and Toxicological Investigations Utilizing Misoprostol Acid D5

Detection and Quantification of Misoprostol (B33685) Acid in Forensic Casework

Forensic toxicologists frequently encounter cases involving the misuse of misoprostol, necessitating robust analytical methods for its detection and quantification in biological samples. Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) has emerged as a preferred technique due to its sensitivity and specificity. Studies have established and validated methods for misoprostol acid determination in various biological matrices, including whole blood, placenta, and fetal liver, often utilizing Misoprostol Acid D5 as an internal standard nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov.

These validated methods typically exhibit excellent linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ), making them suitable for forensic casework. For instance, a validated UHPLC-QqQ-MS/MS method reported a limit of detection of 25 pg/mL and a limit of quantification of 50 pg/mL, with coefficients of determination (R²) greater than 0.999 nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. Recovery rates generally fall within the range of 88.3–95.1%, and matrix effects are typically between -11.7% and -4.9% nih.govresearchgate.netmdpi.comnih.gov. These parameters underscore the reliability of these methods in forensic investigations, including post-mortem analyses and cases related to self-induced abortions nih.govresearchgate.netmdpi.comnih.gov.

Table 1: Method Validation Parameters for Misoprostol Acid Determination

ParameterValueReference(s)
Limit of Detection (LOD)25 pg/mL nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Limit of Quantification (LOQ)50 pg/mL nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Coefficient of Determination (R²)>0.999 nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Recovery88.3–95.1% nih.govresearchgate.netmdpi.comnih.gov
Matrix Effect-11.7% to -4.9% nih.govresearchgate.netmdpi.comnih.gov
Intra- and Interday Accuracy/PrecisionNot greater than 13.7% nih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Analysis of Biological Specimens in Specific Toxicological Contexts (e.g., Placenta, Fetal Liver)

In cases of suspected misoprostol-induced pregnancy termination, the analysis of biological specimens such as the placenta and fetal liver is critical. Studies have successfully detected and quantified misoprostol acid in these tissues. For example, in one forensic case, misoprostol acid was found in the placenta at a concentration of 793 pg/g and in the fetal liver at 309 pg/g. In another case involving a fetus found near a garbage container, the concentration of misoprostol acid in the placenta was significantly higher, measured at 2332 pg/g nih.govresearchgate.netmdpi.comnih.gov. These findings highlight the utility of sensitive analytical methods, employing this compound, in confirming the exposure and effect of misoprostol in complex forensic scenarios. It is important to note that prostaglandins, including misoprostol acid, can undergo rapid metabolism and degradation, potentially affecting their detectability in biological samples days after ingestion nih.govmdpi.com.

Table 2: Misoprostol Acid Concentrations in Biological Specimens

Sample TypeCaseConcentrationReference(s)
Placenta1793 pg/g nih.govresearchgate.netmdpi.comnih.gov
Fetal Liver1309 pg/g nih.govresearchgate.netmdpi.comnih.gov
Placenta22332 pg/g nih.govresearchgate.netmdpi.comnih.gov

Identification and Quantification of Misoprostol in Counterfeit Pharmaceutical Products

The prevalence of counterfeit pharmaceuticals, particularly those marketed for inducing abortions, poses a significant public health risk. Analytical methods, often utilizing Misoprostol-d5 as an internal standard, are employed to identify and quantify misoprostol and other active ingredients in seized or suspected counterfeit drug products nih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.org. These methods, such as UHPLC-ESI-QqQ-MS/MS, can simultaneously analyze multiple prostaglandins, including misoprostol, in various pharmaceutical formulations like tablets and capsules nih.govmdpi.comresearchgate.netsemanticscholar.org.

Analyses of counterfeit pills have revealed varying amounts of misoprostol. For instance, studies have reported misoprostol content ranging from approximately 600 ng to over 700 ng per sample, and in some cases, significantly higher concentrations up to 293.80 mg/g in adulterated products nih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net. In some instances, counterfeit products have been found to contain other substances, such as diclofenac, or may be entirely devoid of active ingredients, underscoring the importance of rigorous quality control and forensic analysis nih.govmdpi.comresearchgate.netsemanticscholar.org. The use of Misoprostol-d5 ensures accurate quantification in these complex matrices, aiding in the identification of illicit drug distribution and ensuring product quality nih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.org.

Table 3: Misoprostol Content in Pharmaceutical Samples (Counterfeit Products)

Sample TypeIdentified SubstancesQuantity (approximate)Reference(s)
PillsMisoprostol608.8 ng (sample 1) nih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net
PillsMisoprostol708.4 ng (sample 2) nih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net
PillsMisoprostol618.8 ng (sample 3) nih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net
PillsMisoprostolUp to 293.80 mg/g researchgate.net
PillsMisoprostol, DiclofenacVaries nih.govmdpi.comresearchgate.netsemanticscholar.org

Compound List

this compound

Misoprostol Acid

Misoprostol

Mifepristone

Diclofenac

PGF2α-d4

Regulatory and Quality Assurance Aspects of Misoprostol Acid D5 As an Internal Standard

Adherence to Regulatory Guidelines for Internal Standard Use in Bioanalytical Methods

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide comprehensive guidelines for bioanalytical method validation (BMV) fda.goveuropa.euhhs.gov. The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation and Study Sample Analysis is a key document that harmonizes these expectations globally europa.eubioanalysis-zone.comciteline.com. These guidelines mandate the use of a suitable internal standard for most bioanalytical assays to correct for variability in sample processing, chromatographic separation, and detection wuxiapptec.comeuropa.eu.

Key requirements for internal standards under these guidelines include:

Suitability: The IS must be added to all calibration standards, quality control (QC) samples, and study samples during processing europa.eu. Justification is required if an IS is not used europa.eu.

Quality: The reference standard used for the IS must be well-characterized, ensuring its quality (purity, identity) which directly impacts the outcome of the analysis europa.eu.

Interference: The IS must be assessed to avoid interference with the analyte. Responses from interfering components in blank samples should not exceed specified thresholds relative to the analyte response at the lower limit of quantification (LLOQ) or the IS response nalam.capmda.go.jp. According to ICH M10, acceptable thresholds for analyte-to-IS contributions are typically less than 5% of the IS response, and for IS-to-analyte contributions, less than 20% of the LLOQ wuxiapptec.com.

Selection: Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are generally preferred due to their similar physicochemical properties to the analyte, which helps in compensating for matrix effects and variations in extraction and ionization efficiency wuxiapptec.comclearsynth.comscispace.comwaters.com. Misoprostol (B33685) Acid D5, being a deuterated analogue, aligns with this preference.

Strategic Selection and Implementation of Deuterated Internal Standards in Drug Development

The strategic selection of internal standards is crucial for the successful development of robust bioanalytical methods bioanalysis-zone.com. Deuterated internal standards, like Misoprostol Acid D5, are favored in drug development for several reasons:

Mimicking Analyte Behavior: Deuterated analogues closely mimic the behavior of the parent analyte throughout the analytical process, including extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and sample preparation losses wuxiapptec.comresearchgate.netclearsynth.comthermofisher.com.

Distinguishability: The presence of stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) allows for easy differentiation between the analyte and the internal standard using mass spectrometry, without altering the chemical properties of the molecule clearsynth.commusechem.com. Deuterium (²H) is commonly used, though care must be taken to avoid deuterium-hydrogen exchange or significant retention time shifts that could lead to differential matrix effects wuxiapptec.com.

Accuracy and Precision: By normalizing the analyte signal to the IS signal, the method's accuracy and precision are significantly enhanced, reducing variability caused by sample handling, instrument fluctuations, and matrix effects wuxiapptec.comresearchgate.netbioanalysis-zone.comnebiolab.com.

Cost and Availability: While SIL-IS are preferred, their availability and cost can sometimes be a limiting factor, especially in early-stage research. In such cases, structural analogues may be considered, provided their suitability is thoroughly validated scispace.combioanalysis-zone.com. However, for critical regulatory submissions, deuterated standards are generally the gold standard.

The implementation of this compound as an IS involves adding it at a consistent concentration early in the sample preparation workflow to ensure it accounts for all potential variations from that point forward scioninstruments.com. The concentration of the IS is critical; it should ideally be similar to the analyte's concentration range and chosen to minimize cross-signal contributions between the analyte and the IS wuxiapptec.com.

Role in Analytical Method Development and Validation (AMV) for Pharmaceutical Quality Control

During the development and validation of analytical methods for pharmaceutical quality control, this compound plays a vital role in ensuring the reliability and robustness of the assay particle.dkwaters.com. Its inclusion is integral to demonstrating compliance with key validation parameters:

Selectivity and Specificity: The IS helps confirm the selectivity of the method by ensuring that no other components in the biological matrix interfere with the detection of either the analyte or the IS at their respective retention times nalam.capmda.go.jp.

Accuracy and Precision: this compound, by correcting for sample-to-sample variations, significantly contributes to the accuracy (closeness of results to the true value) and precision (consistency of results) of the quantitative measurements wuxiapptec.combioanalysis-zone.comamericanpharmaceuticalreview.com. Validation studies typically assess accuracy and precision across multiple concentrations and replicates particle.dkwaters.com.

Linearity and Range: The IS is used in constructing calibration curves, which are essential for determining the method's linearity (the ability to provide results directly proportional to analyte concentration) and its reportable range europa.euwaters.comchromatographyonline.com. The accuracy of back-calculated concentrations from these curves, which rely on the IS, must fall within specified regulatory limits nalam.capmda.go.jp.

Matrix Effects: Deuterated IS like this compound are particularly effective at compensating for matrix effects, which are variations in analyte signal caused by co-eluting compounds from the biological matrix wuxiapptec.comclearsynth.comwaters.comthermofisher.com. By having similar ionization properties, the IS's response is affected similarly by the matrix, allowing for effective normalization wuxiapptec.comthermofisher.com.

Robustness: The consistent behavior of this compound under varying analytical conditions contributes to the method's robustness, ensuring reliable results even when minor variations in method parameters occur waters.comchromatographyonline.com.

Traceability of this compound against Pharmacopeial Standards (e.g., USP, EP)

Ensuring the quality and reliability of this compound as an internal standard necessitates its traceability to established pharmacopeial standards sigmaaldrich.comamericanpharmaceuticalreview.comsigmaaldrich.compharmtech.com. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide primary reference standards that serve as benchmarks for the identity, purity, and strength of pharmaceutical substances sigmaaldrich.compharmtech.comsigmaaldrich.comamericanpharmaceuticalreview.comuspnf.com.

Reference Material Programs: Manufacturers of analytical standards often produce secondary or working standards that are qualified against primary pharmacopeial standards sigmaaldrich.comamericanpharmaceuticalreview.comsigmaaldrich.com. These secondary standards are produced under stringent quality systems (e.g., ISO 17034, ISO/IEC 17025) and are accompanied by Certificates of Analysis (CoA) detailing their characterization, purity, and traceability sigmaaldrich.comamericanpharmaceuticalreview.comsigmaaldrich.com.

Ensuring Quality: For this compound to be used reliably as an internal standard, its purity must be verified to avoid interference with the analyte wuxiapptec.com. Traceability to pharmacopeial standards ensures that the IS has been rigorously characterized, confirming its identity and purity, and assuring that it meets the quality requirements for use in regulated bioanalytical methods. This traceability is critical for regulatory compliance and for building confidence in the analytical data generated sigmaaldrich.comamericanpharmaceuticalreview.comsigmaaldrich.compharmtech.com.

Supplier Qualification: Suppliers of analytical reference materials, including those for internal standards like this compound, must demonstrate robust qualification processes. This includes ensuring the material is sourced from authenticated origins and that its quality attributes are consistently maintained throughout its shelf life europa.eupharmtech.comuspnf.com.

By adhering to these regulatory guidelines and quality assurance principles, this compound can be effectively utilized as a reliable internal standard, contributing to the accuracy and integrity of bioanalytical data in pharmaceutical research and quality control.

Future Directions and Emerging Research Avenues for Misoprostol Acid D5

Potential for Novel Analytical Method Development and Miniaturization

The quantification of Misoprostol (B33685) Acid in biological matrices is challenging due to its low concentrations. nih.gov The development of more sensitive and efficient analytical methods is a continuous pursuit. Misoprostol Acid D5 is central to these advancements, providing a reliable internal standard for methods with increasingly lower limits of detection.

Future analytical method development is trending towards miniaturization and enhanced sensitivity. Techniques such as nano-liquid chromatography-mass spectrometry (nano-LC-MS/MS) and microfluidics are at the forefront of this evolution.

Nano-LC-MS/MS: This technology offers a significant increase in sensitivity, which is crucial for detecting the picogram-per-milliliter concentrations of Misoprostol Acid often found in plasma. nih.govsemanticscholar.org The use of nano-flow rates reduces sample and solvent consumption while improving ionization efficiency, leading to better signal-to-noise ratios. For this compound, this translates to more precise and accurate quantification of the native compound, even in minute sample volumes.

Microfluidics: The integration of sample preparation, separation, and detection on a single microfluidic chip, or "lab-on-a-chip," presents a promising avenue for high-throughput analysis. musechem.com This approach minimizes sample handling, reduces the risk of contamination and analyte degradation, and significantly shortens analysis times. The application of microfluidic systems coupled with mass spectrometry for the analysis of Misoprostol Acid, with this compound as an internal standard, could revolutionize pharmacokinetic and toxicological screening by enabling rapid and automated processing of a large number of samples.

Analytical Technique Potential Advantages for this compound Analysis Key Research Focus
Nano-LC-MS/MS Increased sensitivity (sub-picogram levels), reduced sample volume, improved ionization efficiency.Method development for ultra-trace quantification in matrices like saliva or dried blood spots.
Microfluidics (Lab-on-a-chip) High-throughput analysis, reduced reagent consumption, automation of sample preparation and analysis.Integration of solid-phase extraction and chromatographic separation for direct analysis of biological fluids.
High-Resolution Mass Spectrometry (HRMS) Enhanced specificity, resolution of isobaric interferences, accurate mass measurements for metabolite identification.Utilization of Orbitrap or FT-ICR MS to differentiate Misoprostol Acid from other prostaglandin (B15479496) isomers and metabolites.

Expanded Applications in Specialized Biological Matrices and Research Areas

While this compound is predominantly used in the analysis of plasma and whole blood, its application is expanding to more specialized and challenging biological matrices. nih.govcaltech.edumdpi.com This expansion is opening up new research areas and providing novel insights into the distribution and effects of Misoprostol.

Forensic Toxicology: A significant emerging application of this compound is in forensic toxicology, particularly in cases of pharmacological abortions. nih.gov The analysis of Misoprostol Acid in postmortem samples, such as fetal liver and placenta, provides crucial evidence in medicolegal investigations. nih.gov The chemical instability of Misoprostol Acid makes the use of a stable isotope-labeled internal standard like this compound essential for accurate quantification in these complex and often degraded matrices. nih.govnih.gov

Alternative Matrices: The development of highly sensitive analytical methods is enabling the detection of Misoprostol Acid in alternative biological matrices. These include:

Hair: Analysis of hair can provide a longer detection window for drug exposure compared to blood or urine. The use of this compound in validated methods for hair analysis could offer valuable information in chronic exposure or compliance monitoring scenarios. nih.gov

Saliva: As a non-invasive sampling method, saliva analysis is gaining popularity in pharmacokinetic and toxicokinetic studies. The development of methods to quantify Misoprostol Acid in saliva, using this compound, would facilitate easier and more frequent sampling.

Dried Blood Spots (DBS): DBS offers a minimally invasive method for blood sample collection and storage, which is particularly advantageous in resource-limited settings and for pediatric or geriatric populations. The stability of Misoprostol Acid on DBS cards and the development of sensitive extraction and analysis methods using this compound are active areas of research.

Environmental Analysis: The increasing concern over pharmaceutical compounds in the environment opens a potential new application for this compound. Its use as an internal standard in methods to detect and quantify Misoprostol Acid in wastewater and surface water could help in monitoring the environmental fate and impact of this widely used drug. musechem.com

Cellular Uptake and Distribution Studies: Understanding the mechanisms of how drugs enter and distribute within cells is fundamental to pharmacology. This compound can be used as a tracer in in vitro studies to investigate the cellular uptake, transport, and metabolism of Misoprostol Acid in different cell types, providing insights into its mechanism of action at a subcellular level. polarismarketresearch.comentegris.comnih.gov

Research Area Specialized Matrix Significance of this compound Application
Forensic Toxicology Placenta, Fetal LiverEnables accurate quantification in complex postmortem matrices for medicolegal investigations. nih.gov
Pharmacokinetics Hair, Saliva, Dried Blood SpotsProvides longer detection windows and facilitates non-invasive or minimally invasive sampling. nih.gov
Environmental Science Wastewater, Surface WaterAllows for the monitoring of environmental contamination and degradation of Misoprostol. musechem.com
Cellular Biology Cell CulturesActs as a tracer to study the mechanisms of cellular uptake and distribution of Misoprostol Acid. polarismarketresearch.comentegris.comnih.gov

Continued Development in Stable Isotope Labeling Technologies

The synthesis and application of this compound are intrinsically linked to the broader field of stable isotope labeling. Future advancements in this field will directly impact the availability and utility of deuterated standards.

Advancements in Deuterium (B1214612) Labeling: Researchers are continuously developing more efficient and cost-effective methods for introducing deuterium into molecules. nih.gov This includes new catalytic methods for hydrogen-deuterium exchange and the development of novel deuterated building blocks for chemical synthesis. nih.govnih.gov These advancements could lead to more economical production of this compound and the potential for creating analogs with a higher degree of deuteration (e.g., D6, D7), which can further improve mass spectrometric analysis by shifting the isotopic cluster further from the unlabeled compound, reducing potential spectral overlap.

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the resolution of isotopic fine structures. oup.comnih.gov This capability can distinguish between different isotopologues (molecules that differ only in their isotopic composition) and can provide a higher degree of confidence in analytical measurements. The use of this compound with HRMS can enhance the specificity of quantification, especially in complex biological matrices where isobaric interferences are common.

Next-Generation Labeling Reagents and Strategies: The development of new stable isotope labeling reagents and strategies is an active area of research. This includes the creation of reagents that can introduce stable isotopes at specific sites in a molecule with high efficiency and selectivity. Such advancements could facilitate the synthesis of a wider range of deuterated prostaglandin standards, including those for other Misoprostol metabolites, to further enhance metabolic and pharmacokinetic studies. metsol.com

Technology Impact on this compound and Future Analogs Potential Benefit
Advanced Deuteration Synthesis More cost-effective production, potential for higher-order deuteration (e.g., D6, D7).Improved analytical separation from the native compound in mass spectrometry.
High-Resolution Mass Spectrometry Resolution of isotopic fine structures, enhanced specificity.Increased confidence in quantification and reduced risk of isobaric interferences. oup.comnih.gov
Novel Labeling Reagents Site-specific and highly efficient introduction of deuterium.Facilitates the synthesis of a broader range of deuterated standards for other metabolites. metsol.com

Q & A

Q. What validated analytical methods are recommended for quantifying Misoprostol Acid in biological matrices?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) in multiple reaction monitoring (MRM) mode is the gold standard. Key parameters include:

  • Transition pairs : m/z 367.1 → 249.0 amu (quantifier) and 367.1 → 263.0 amu (qualifier) for Misoprostol Acid .
  • Ionization : Negative electrospray ionization (ESI-) with cone voltage 25 V and collision energy 20 V .
  • Internal standard : Deuterated Misoprostol Acid D5 (m/z 372.1 → 254.0 amu) to correct for matrix effects and instrument variability .
  • Sensitivity : Limits of detection as low as 5 pg/mL in human plasma .

Q. Why is deuterated this compound preferred as an internal standard in pharmacokinetic studies?

Deuterated analogs (e.g., D5) minimize ion suppression/enhancement and co-elution interferences in MS/MS. They exhibit nearly identical chromatographic behavior and extraction recovery as the analyte, ensuring accurate quantification. This is critical given Misoprostol Acid's rapid metabolism (<20–40 min half-life) and low steady-state plasma concentrations .

Q. What pharmacokinetic parameters must be prioritized when designing studies on Misoprostol Acid?

  • Absorption : Peak plasma levels of Misoprostol Acid occur within 9–15 minutes post-dose .
  • Elimination : Half-life of 20–40 minutes, with no accumulation observed even after repeated dosing .
  • Food effects : Concomitant antacid use or food intake reduces bioavailability by ~30%, necessitating controlled dosing conditions .

Advanced Research Questions

Q. How can UPLC-MS/MS parameters be optimized to resolve co-eluting metabolites of Misoprostol Acid?

  • Column selection : Use a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with a gradient elution (0.1% formic acid in water/acetonitrile) to separate Misoprostol Acid from prostaglandin analogs .
  • Ion ratio monitoring : Validate qualifier/quantifier ion ratios (e.g., 249.0/263.0) to confirm analyte identity and rule out matrix interference .
  • Collision energy optimization : Perform direct infusion experiments to identify optimal fragmentation energies (e.g., 20 V for m/z 367.1 → 249.0) .

Q. What statistical approaches address variability in Misoprostol Acid pharmacokinetic data?

  • Coefficient of variance (CV) : Acceptable intra- and inter-day CVs are <15% for precision, as per FDA bioanalytical guidelines .
  • Correlation analysis : Use Pearson’s correlation to assess dose-response linearity (e.g., 3.1–18.4 ppb range with r² >0.99) .
  • Mean comparison tests : Apply ANOVA to evaluate differences in metabolite concentrations across study cohorts .

Q. How can researchers reconcile discrepancies in Misoprostol Acid quantification between immunoassays and LC-MS/MS?

Immunoassays may cross-react with structurally similar prostaglandins, leading to false positives. To resolve this:

  • Cross-validation : Compare LC-MS/MS results with immunoassay data using Bland-Altman plots .
  • Sample pre-treatment : Implement liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate Misoprostol Acid from interfering compounds .

Q. What experimental controls are critical when studying Misoprostol Acid’s pharmacodynamic effects in vitro?

  • Receptor specificity : Use prostaglandin receptor antagonists (e.g., EP3/EP4 inhibitors) to confirm target engagement .
  • Time-course assays : Account for Misoprostol Acid’s short half-life by sampling at ≤15-minute intervals .
  • Matrix-matched calibration : Prepare standards in analyte-free serum to mimic biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.